Oritinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

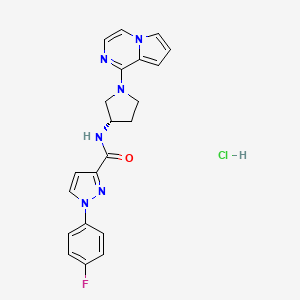

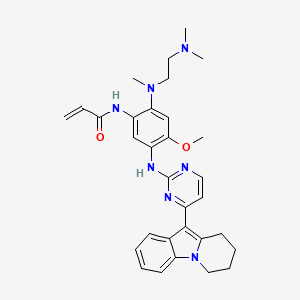

SH-1028 is an irreversible third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is designed to overcome resistance mediated by the T790M mutation in non-small cell lung cancer. This compound selectively inhibits both sensitizing and resistant mutations of the epidermal growth factor receptor, making it a promising candidate for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

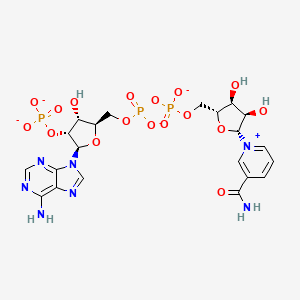

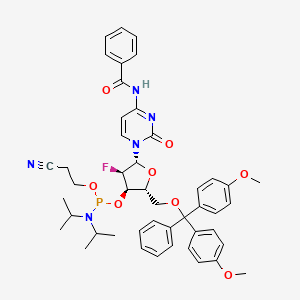

SH-1028 is synthesized based on a pyrimidine structure, which is a typical mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor structure. The compound is modified on the indole ring, resulting in a more stable 6,7,8,9-tetrahydro-pyrrolo [1, 2-a] indol structure . The synthetic route involves multiple steps, including the formation of covalent bonds targeting the cysteine-797 residue in the adenosine triphosphate binding site of the epidermal growth factor receptor kinase .

Industrial Production Methods

The industrial production of SH-1028 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

SH-1028 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving SH-1028 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the inhibitory activity against the epidermal growth factor receptor. These metabolites are tested to ensure they do not exhibit off-target effects .

Scientific Research Applications

SH-1028 has several scientific research applications, including:

Chemistry: Used as a model compound to study the structure-activity relationship of epidermal growth factor receptor inhibitors.

Biology: Investigated for its effects on cell signaling pathways and its ability to inhibit tumor cell proliferation.

Medicine: Developed as a targeted therapy for non-small cell lung cancer patients with epidermal growth factor receptor mutations.

Industry: Utilized in the development of new cancer therapies and in the study of drug resistance mechanisms

Mechanism of Action

SH-1028 exerts its effects by irreversibly binding to the cysteine-797 residue in the adenosine triphosphate binding site of the epidermal growth factor receptor kinase. This covalent bond formation inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules such as extracellular signal-regulated kinase. This inhibition leads to the suppression of tumor cell proliferation and induces apoptosis in cancer cells with epidermal growth factor receptor mutations .

Comparison with Similar Compounds

Similar Compounds

Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor with a similar pyrimidine structure.

Rociletinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor targeting the T790M mutation.

Uniqueness of SH-1028

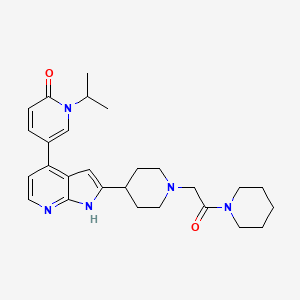

Compared to similar compounds, SH-1028 is modified on the indole ring, resulting in a more stable 6,7,8,9-tetrahydro-pyrrolo [1, 2-a] indol structure. This modification enhances its stability and bioavailability, making it a more effective inhibitor of both sensitizing and resistant epidermal growth factor receptor mutations .

Properties

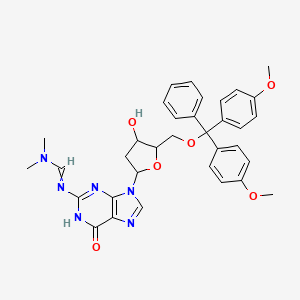

CAS No. |

2035089-28-0 |

|---|---|

Molecular Formula |

C31H37N7O2 |

Molecular Weight |

539.7 g/mol |

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C31H37N7O2/c1-6-29(39)33-23-19-24(28(40-5)20-27(23)37(4)18-17-36(2)3)35-31-32-15-14-22(34-31)30-21-11-7-8-12-25(21)38-16-10-9-13-26(30)38/h6-8,11-12,14-15,19-20H,1,9-10,13,16-18H2,2-5H3,(H,33,39)(H,32,34,35) |

InChI Key |

PLUKVDOZEJBBIS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=C4CCCCN4C5=CC=CC=C53)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B10831258.png)

![(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B10831274.png)

![8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine](/img/structure/B10831290.png)

![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831292.png)

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B10831303.png)